N-Benzylidene-4-nitro-benzenesulfonamide
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Overview
Description
N-Benzylidene-4-nitro-benzenesulfonamide is an organic compound with the molecular formula C13H10N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a benzylidene group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-4-nitro-benzenesulfonamide typically involves the condensation reaction between 4-nitrobenzenesulfonamide and benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-4-nitro-benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzylidene moiety.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Benzylidene-4-amino-benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-Benzylidene-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is attributed to its ability to bind to the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-benzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-Nitro-phenyl)-benzenesulfonamide: Similar structure but without the benzylidene group, affecting its chemical properties and applications.
N-(4-Methyl-benzylidene)-benzenesulfonamide:
Uniqueness
N-Benzylidene-4-nitro-benzenesulfonamide is unique due to the presence of both the benzylidene and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63160-16-7 |
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Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-benzylidene-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10N2O4S/c16-15(17)12-6-8-13(9-7-12)20(18,19)14-10-11-4-2-1-3-5-11/h1-10H |
InChI Key |
ONIWOLSJVJURJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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